1-Methyl-3-phenylthiourea

cerebral blood flow tracer development autoradiography

Procure 1-Methyl-3-phenylthiourea (CAS 2724-69-8), the unsymmetrical N-methyl-N'-phenyl thiourea with a precisely characterized syn-methyl/anti-phenyl conformation. Its intermediate single-pass brain extraction value (0.497) makes it uniquely suited for calibrating autoradiographic protocols between [14C]antipyrine and [14C]iodoantipyrine. The defined N-methyl substitution pattern also provides a reliable scaffold for solvolytic stability studies, where methylation can shift kinetic behavior by two orders of magnitude. Supplied as a crystalline solid with >97.0% HPLC purity, this compound serves as an essential reference for structure-extraction relationship modeling, thiourea-based prodrug design, and comparative toxicological assessments.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 2724-69-8
Cat. No. B1581327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenylthiourea
CAS2724-69-8
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCNC(=S)NC1=CC=CC=C1
InChIInChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
InChIKeyIGEQFPWPMCIYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenylthiourea (CAS 2724-69-8): Chemical Identity and Physicochemical Baseline for Scientific Sourcing


1-Methyl-3-phenylthiourea (CAS 2724-69-8) is an unsymmetrical N-alkyl-N′-aryl thiourea derivative with molecular formula C8H10N2S and molecular weight 166.24 g/mol [1]. It exists as a crystalline solid at room temperature with a reported melting point of 110.0–114.0 °C and can be sourced commercially with HPLC purity >97.0% [2]. The compound adopts a characteristic syn-methyl and anti-phenyl conformation relative to the C=S double bond, with a dihedral angle of 67.83° between the thiourea plane and the phenyl ring [3].

Why 1-Methyl-3-phenylthiourea Cannot Be Interchanged with Generic Phenylthioureas or Other Thiourea Derivatives in Research


Substitution among thiourea derivatives is not scientifically valid due to marked differences in substitution pattern, conformational geometry, and resulting physicochemical and biological behavior. The specific N-methyl versus N-phenyl substitution pattern on the thiourea core of 1-methyl-3-phenylthiourea produces a distinct conformational preference and hydrogen-bonding network in the solid state that differs from both symmetrically substituted analogs and regioisomers [1]. Furthermore, even within a homologous series of alkyl aryl thioureas, single-pass brain extraction values vary substantially—ranging from 0.497 to 0.730 depending solely on the alkyl chain length—demonstrating that minor structural modifications produce quantifiable and functionally meaningful differences [2]. This structural sensitivity extends to reactivity: the presence and position of N-methyl substitution alters solvolytic stability by nearly two orders of magnitude relative to non-methylated analogs [3].

Quantitative Differentiation Evidence: 1-Methyl-3-phenylthiourea Performance Relative to Comparators


Single-Pass Brain Extraction Efficiency of 1-Methyl-3-phenylthiourea Versus Homologous Thioureas and Standard rCBF Tracers

In an in vivo rat model of regional cerebral blood flow (rCBF) measurement, 1-methyl-3-phenylthiourea demonstrated a single-pass brain extraction value of 0.497, which is 10.2% higher than the standard tracer [14C]antipyrine (0.451) [1]. This places the compound at an intermediate extraction efficiency within the homologous alkyl aryl thiourea series, which ranged from 0.497 for the methyl derivative to 0.730 for the 1-butyl-3-phenylthiourea analog. The data establish that the methyl-substituted analog provides measurable but modest extraction enhancement over antipyrine, while the butyl analog offers substantially greater extraction for applications requiring maximal brain penetration [1].

cerebral blood flow tracer development autoradiography

Methanolysis Stability: N-Methyl Substitution Effects on Solvolytic Degradation Rate

Kinetic analysis of acylthiourea methanolysis revealed that N-methyl substitution at the nitrogen adjacent to the acyl group accelerates solvolysis by nearly two orders of magnitude (approximately 100-fold) compared to non-methylated analogs, whereas N-methyl substitution at the other nitrogen atom retards solvolysis by approximately one order of magnitude [1]. This position-dependent effect demonstrates that the precise N-methyl placement in 1-methyl-3-phenylthiourea dictates its hydrolytic stability profile in a manner not shared by N-aryl-only or symmetrically substituted thioureas. Additionally, the same methyl substitution increases the acidity of the phenylacetylthiourea by two orders of magnitude, with benzoyl-substituted derivatives showing up to a four-order-of-magnitude increase [1].

chemical stability solvolysis kinetics structural modification

Metabolic Desulfurization Distinction: Regioisomeric Specificity in Toxicity and Metabolism

Comparative metabolic studies of arylthioureas demonstrate that 1-methyl-1-phenylthiourea exhibits the capacity to potentiate hydrogen sulfide-mediated toxicity when co-administered with phenylthiourea, whereas the regioisomer 1-methyl-3-phenylthiourea does not share this toxicological property [1]. Furthermore, 1-methyl-3-phenylthiourea undergoes only partial desulfurization in metabolic systems, distinguishing it from other thiourea derivatives that undergo more complete desulfurization and thereby produce different toxicological and pharmacokinetic profiles [1]. These regioisomer-specific metabolic differences highlight that the N-methyl versus N′-methyl substitution pattern is not merely a nominal distinction but carries functional consequences for in vivo applications.

metabolic stability toxicity differentiation regioisomer comparison

Crystal Conformation and Hydrogen-Bonding Architecture: Solid-State Structural Uniqueness

Single-crystal X-ray diffraction analysis of 1-methyl-3-phenylthiourea reveals a specific syn-methyl and anti-phenyl conformation relative to the C=S double bond, with a measured dihedral angle of 67.83° between the N–C(=S)–N thiourea plane and the phenyl ring [1]. In the crystalline state, molecules assemble into centrosymmetric dimers via pairs of N(Ph)–H⋯S hydrogen bonds, and these dimers are further linked by N(Me)–H⋯S hydrogen bonds into layers parallel to the (100) crystallographic plane [1]. This specific hydrogen-bonding network is not present in other phenylthiourea derivatives with different substitution patterns (e.g., 1-methyl-1-phenylthiourea or symmetrically substituted analogs), and the conformational preference directly influences solubility, melting point, and potential co-crystallization behavior.

crystallography solid-state properties structural characterization

Evidence-Backed Application Scenarios for 1-Methyl-3-phenylthiourea Procurement


Development and Calibration of Cerebral Blood Flow Tracers: Intermediate Extraction Baseline

1-Methyl-3-phenylthiourea serves as a structurally defined intermediate reference compound within the homologous series of alkyl aryl thiourea rCBF tracers. Its single-pass brain extraction value of 0.497, documented in alert normocapnic rats, positions it precisely between [14C]antipyrine (0.451) and [14C]iodoantipyrine (0.553), and below the maximal-extraction 1-butyl-3-phenylthiourea analog (0.730) [1]. This graded performance makes the methyl-substituted compound uniquely valuable for calibrating autoradiographic protocols where an intermediate extraction reference is required, and for establishing structure-extraction relationships when designing novel tracer candidates [1].

Mechanistic Studies of Thiourea Solvolysis and Position-Dependent Reactivity

The precisely characterized position-dependent solvolytic behavior of N-methylated thioureas makes 1-methyl-3-phenylthiourea an essential reference compound for kinetic and mechanistic investigations. The compound's structural arrangement—with N-methyl substitution at one nitrogen and N-phenyl at the other—provides a defined scaffold for studying how methyl placement modulates solvolytic stability by up to two orders of magnitude in either direction (acceleration vs. retardation) [1]. This well-quantified kinetic behavior supports research into thiourea-based prodrug design, controlled-release formulations, and degradation pathway analysis, where predictable hydrolytic stability is a critical parameter [1].

Regioisomer-Specific Toxicology and Metabolic Profiling

For laboratories conducting comparative toxicological assessments of thiourea derivatives, 1-methyl-3-phenylthiourea offers a defined metabolic profile distinct from its 1-methyl-1-phenyl regioisomer. The compound does not potentiate the hydrogen sulfide-mediated toxicity of phenylthiourea and undergoes only partial metabolic desulfurization [1]. This regioisomer-specific behavior makes it a preferred negative control or baseline compound when investigating structure-toxicity relationships in thiourea series, and supports its selection for in vivo studies where minimizing thiourea-associated toxicity is a study design objective [1].

Solid-State Reference Standard for Conformational and Crystallographic Characterization

The fully solved single-crystal structure of 1-methyl-3-phenylthiourea, with its characteristic syn-Me/anti-Ph conformation and defined N–H⋯S hydrogen-bonding network forming centrosymmetric dimers and layered assemblies, establishes this compound as a reliable solid-state reference material [1]. Analytical laboratories and quality control operations requiring a well-characterized thiourea crystalline standard for X-ray diffraction calibration, polymorph screening, or co-crystal engineering can procure this compound with confidence in its defined and reproducible solid-state architecture [1]. The availability of high-purity commercial material (>97.0% by HPLC) further supports its use as a certified reference standard [2].

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